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Introduction

Seladelpar is a first-in-class, potent, and selective agonist of the peroxisome proliferator-
activated receptor delta (PPARDY). It is an orally administered small molecule that has
demonstrated significant efficacy in the treatment of primary biliary cholangitis (PBC), a
chronic, autoimmune cholestatic liver disease. This technical guide provides a comprehensive
overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of seladelpar, drawing
upon data from preclinical and clinical studies.

Mechanism of Action

Seladelpar's primary mechanism of action is the activation of PPARJ, a nuclear receptor that
plays a critical role in regulating metabolic and inflammatory pathways. In the context of PBC,
seladelpar's activation of PPARJ in hepatocytes leads to a cascade of events that ultimately
reduces the accumulation of toxic bile acids, a hallmark of the disease.

A key pathway involves the induction of Fibroblast Growth Factor 21 (FGF21). FGF21, in turn,
activates the c-Jun N-terminal kinase (JNK) signaling pathway, which subsequently
downregulates the expression of Cholesterol 7a-hydroxylase (CYP7Al). CYP7AL is the rate-
limiting enzyme in the classical pathway of bile acid synthesis. By inhibiting CYP7AL,
seladelpar effectively reduces the production of bile acids from cholesterol. This mechanism is
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believed to be independent of the farnesoid X receptor (FXR) pathway, another key regulator of
bile acid synthesis[1][2].

Beyond its effects on bile acid synthesis, PPARJ activation by seladelpar is also associated
with anti-inflammatory and anti-fibrotic effects, further contributing to its therapeutic potential in

liver diseases[3][4].
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Caption: Seladelpar's signaling pathway in hepatocytes.

Pharmacokinetics

The pharmacokinetic profile of seladelpar has been characterized in healthy volunteers and
patients with PBC. Following oral administration, seladelpar is rapidly absorbed, with a time to
maximum plasma concentration (Tmax) of approximately 1.5 hours[1]. Its systemic exposure
(Cmax and AUC) increases in a dose-proportional manner at therapeutic doses. Steady-state
concentrations are typically achieved within four days of once-daily dosing. The administration
of seladelpar with a high-fat meal does not significantly alter its pharmacokinetics.

Seladelpar is extensively bound to plasma proteins (>99%) and has a large apparent volume
of distribution at steady state, suggesting distribution into tissues.

Metabolism and Excretion

Seladelpar is primarily metabolized by cytochrome P450 enzymes, with CYP2C9 being the
major contributor, and CYP2C8 and CYP3A4 playing lesser roles. This metabolism results in
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the formation of three major, pharmacologically inactive metabolites: seladelpar sulfoxide (M1),
desethyl-seladelpar (M2), and desethyl-seladelpar sulfoxide (M3).

The primary route of elimination for seladelpar and its metabolites is through the urine.
Following a single radiolabeled oral dose, approximately 73.4% of the dose was recovered in
the urine (with less than 0.01% as unchanged drug) and 19.5% in the feces (with 2.02% as
unchanged drug). The elimination half-life of seladelpar in PBC patients ranges from 3.8 to 6.7
hours.

Table 1: Summary of Seladelpar Pharmacokinetic

Parameters

Parameter Value Reference(s)

Tmax (median) 1.5 hours

Protein Binding >99%

Apparent Volume of

o ~133.2L

Distribution (steady state)

Apparent Oral Clearance 12L/h

Elimination Half-life (in PBC

] 3.8-6.7 hours

patients)

Primary Metabolism CYP2C9, CYP2C8, CYP3A4

Primary Route of Excretion Urine (as metabolites)
Pharmacodynamics

The pharmacodynamic effects of seladelpar have been extensively evaluated in clinical trials
involving patients with PBC who have had an inadequate response to or are intolerant of
ursodeoxycholic acid (UDCA), the standard first-line therapy. The primary pharmacodynamic
endpoint in these trials has been the reduction in serum alkaline phosphatase (ALP), a key
biomarker of cholestasis and disease progression in PBC.

Clinical Efficacy
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RESPONSE Trial (Phase 3)

The RESPONSE trial was a pivotal, 12-month, double-blind, placebo-controlled study that
randomized 193 patients with PBC to receive either seladelpar 10 mg daily or a placebo. The
primary endpoint was a composite biochemical response, defined as an ALP level less than
1.67 times the upper limit of normal (ULN), a decrease of 15% or more from baseline in ALP,
and a normal total bilirubin level at 12 months.

A significantly higher percentage of patients in the seladelpar group achieved the primary
composite endpoint compared to the placebo group (61.7% vs. 20.0%, P<0.001). Furthermore,
25.0% of patients treated with seladelpar achieved normalization of their ALP levels at 12
months, compared to none in the placebo group (P<0.001). Seladelpar also demonstrated a
significant reduction in pruritus (itching), a common and debilitating symptom of PBC, in
patients with moderate-to-severe pruritus at baseline.

ENHANCE Trial (Phase 3)

The ENHANCE trial was another Phase 3, randomized, placebo-controlled study designed to
evaluate the efficacy and safety of seladelpar (5 mg and 10 mg daily) over 52 weeks. Although
terminated early, the 3-month data showed that a significantly greater proportion of patients in
the seladelpar 10 mg group met the primary composite endpoint compared to placebo (78.2%
vs. 12.5%, P<0.0001). ALP normalization at 3 months was achieved by 27.3% of patients in the
10 mg seladelpar group, versus none in the placebo group (P<0.0001).

Phase 2 Open-Label Study

A 52-week, open-label, dose-ranging Phase 2 study also demonstrated robust and durable
improvements in biochemical markers of cholestasis and inflammation with seladelpar
treatment. At week 52, the composite response rates were 53% and 67% for the 5 mg and 10
mg cohorts, respectively, with ALP normalization rates of 13% and 33%.

Table 2: Summary of Key Efficacy Endpoints from
Clinical Trials
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] . Seladelpar Reference(s
Trial Endpoint Placebo P-value
10 mg )
Primary
RESPONSE
Composite 61.7% 20.0% <0.001
(12 months)
Response
ALP
o 25.0% 0% <0.001
Normalization
Mean ALP
Reduction -42.4% -4.3% <0.0001
from Baseline
Pruritus NRS
Change from -3.2 points -1.7 points <0.005
Baseline*
Primary
ENHANCE (3 ]
Composite 78.2% 12.5% <0.0001
months)
Response
ALP
o 27.3% 0% <0.0001
Normalization
Phase 2 (52 Composite
67% N/A N/A
weeks) Response
ALP
33% N/A N/A

Normalization

*In patients with moderate-to-severe pruritus at baseline.

Experimental Protocols
RESPONSE Trial (NCT04620733)

o Study Design: A 52-week, multicenter, double-blind, placebo-controlled, randomized, Phase

3 study.
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Population: Patients aged 18-75 years with a diagnosis of PBC and an inadequate response
(ALP =1.67 x ULN) to or intolerance of UDCA.

Intervention: Oral seladelpar 10 mg once daily or placebo.

Primary Outcome: Composite biochemical response at 12 months (ALP <1.67 x ULN, 215%
decrease in ALP from baseline, and total bilirubin < ULN).

Key Secondary Outcomes: ALP normalization at 12 months and change in pruritus
Numerical Rating Scale (NRS) score from baseline to 6 months in patients with moderate-to-
severe pruritus.

Laboratory Assessments: Central laboratory assessment of ALP, total bilirubin, aspartate
aminotransferase (AST), and alanine aminotransferase (ALT) at screening and throughout
the study.

Screening
(Inclusion/Exclusion Criteria Met)
Randomization (2:1)
Seladelpar 10 mg QD Placebo QD
(n=128) (n=65)
GZ—Week Treatment Perioa

Endpoint Analysis
(12 Months)
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Caption: Workflow of the RESPONSE Phase 3 clinical trial.

ENHANCE Trial (NCT03602560)

o Study Design: A 52-week, multicenter, double-blind, placebo-controlled, randomized, Phase
3 study.

o Population: Patients aged 18-75 years with a diagnosis of PBC and an inadequate response
(ALP =1.67 x ULN) to or intolerance of UDCA.

« Intervention: Oral seladelpar 5 mg or 10 mg once daily, or placebo.
e Primary Outcome: Composite biochemical response at 12 months (amended to 3 months).

o Key Secondary Outcomes: ALP normalization at 12 months (amended to 3 months) and
change in pruritus NRS score at 6 months.

» Laboratory Assessments: Central laboratory assessments of liver function tests at baseline
and regular intervals.

Safety and Tolerability

Across clinical trials, seladelpar has been generally well-tolerated. The incidence of adverse
events has been comparable between the seladelpar and placebo groups. Common adverse
events reported include headache, abdominal pain, nausea, and abdominal distension.
Importantly, unlike some other second-line treatments for PBC, seladelpar has not been
associated with an increase in pruritus; in fact, it has been shown to significantly improve this
symptom.

Conclusion

Seladelpar represents a significant advancement in the treatment of primary biliary cholangitis.
Its novel mechanism of action as a selective PPARS agonist effectively reduces bile acid
synthesis and improves markers of cholestasis and liver injury. The robust data from Phase 3
clinical trials demonstrate its ability to achieve significant biochemical responses, including a
notable rate of alkaline phosphatase normalization, coupled with a favorable safety profile and
a beneficial effect on pruritus. For researchers and drug development professionals, the well-
characterized pharmacokinetics and pharmacodynamics of seladelpar provide a strong
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foundation for its clinical use and for future investigations into the therapeutic potential of
PPARS agonism in other liver and metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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